2-Ethyl-6-methylpyrazine

説明

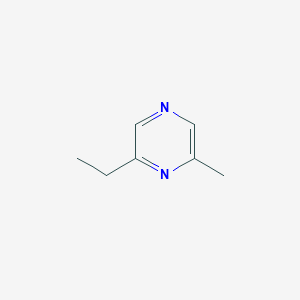

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethyl-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7-5-8-4-6(2)9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFHQTNQEZECFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160977 | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a roasted baked potato odour | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

80.00 °C. @ 50.00 mm Hg | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.980 | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13925-03-6 | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-6-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-6-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9BL9OKQ7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-6-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical and Physical Properties

2-Ethyl-6-methylpyrazine is a colorless to slightly yellow liquid. nih.gov It is soluble in water and organic solvents. nih.gov

Table 1: of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| CAS Number | 13925-03-6 |

| Boiling Point | 80.0 °C @ 50.00 mm Hg |

| Density | 0.967-0.980 |

| Refractive Index | 1.487-1.497 |

| Odor | Roasted, baked potato |

Source: PubChem CID 26332, ChemicalBook chemicalbook.comnih.gov

Formation Mechanisms and Precursor Pathways

Maillard Reaction Pathways

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino compounds (like amino acids, peptides, and proteins) and carbonyl compounds (primarily reducing sugars) when heated. researchgate.netkosfaj.org This intricate series of reactions is a principal route for the generation of a wide array of flavor compounds, including 2-ethyl-6-methylpyrazine. chemimpex.comresearchgate.net The reaction is influenced by factors such as temperature, pH, water content, and the specific types of precursors available. researchgate.netresearchwithrutgers.com

The foundational step of the Maillard reaction involves the condensation of a reducing sugar, such as glucose or fructose, with a compound containing a primary or secondary amino group, most commonly an amino acid. kosfaj.orgnih.gov The specific amino acids and sugars involved significantly influence the types and quantities of pyrazines formed. google.com For instance, studies on model systems have demonstrated the formation of this compound from the reaction of glucose and the amino acid lysine (B10760008). researchwithrutgers.comacs.org Lysine, with its two amino groups (α and ε), has been shown to be highly reactive in producing alkylpyrazines. researchgate.net Similarly, the thermal degradation of amino acids like serine and threonine can also lead to the formation of this compound. nih.gov The reaction between ascorbic acid (Vitamin C) and various amino acids under dry-roasting conditions also yields a range of pyrazines, with lysine being the most reactive in generating alkylpyrazines. researchgate.net

Table 1: Formation of this compound from Different Amino Acid Precursors This table presents data from model systems studying the reaction of specific amino acids with a sugar (glucose) or under thermal degradation to form pyrazines.

| Amino Acid Precursor(s) | Reaction Condition | Resulting Pyrazines Identified | Reference |

|---|---|---|---|

| Lysine and Glucose | Heated in a dry system | Pyrazine (B50134), methylpyrazine, ethylpyrazine, 2,6-dimethylpyrazine, 2,3-dimethylpyrazine,vinylpyrazine, 2-ethyl-5-methylpyrazine (B82492), This compound , 2-vinyl-5-methylpyrazine, and trimethylpyrazine | researchwithrutgers.com |

| Serine | Heated at 120°C for 4 hours or 300°C for 7 min | Pyrazine, methylpyrazine, ethylpyrazine, This compound , and 2,6-diethylpyrazine | nih.gov |

| Threonine | Heated at 120°C for 4 hours or 300°C for 7 min | 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine, trimethylpyrazine, 2-ethyl-3,6-dimethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine | nih.gov |

| Lysine and Ascorbic Acid | Dry-roasting conditions | High amounts of various alkylpyrazines | researchgate.net |

Central to pyrazine formation are key intermediates known as α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal, diacetyl) and α-amino carbonyls. nih.govresearchgate.net The α-dicarbonyls are typically formed from the degradation of sugars. google.com These highly reactive dicarbonyls then react with amino acids in a process called the Strecker degradation. nih.gov This reaction produces an α-amino carbonyl (also known as an α-aminoketone) and a Strecker aldehyde. uliege.be The condensation of two α-amino carbonyl molecules subsequently forms a dihydropyrazine (B8608421) ring, which is then oxidized to the stable, aromatic pyrazine. researchgate.net For example, the reaction of an α-dicarbonyl with an amino acid can yield an intermediate like 2-amino-3-butanone, which is a precursor to pyrazines. uliege.be The precursors for the methyl and ethyl side chains on pyrazine rings have been identified as degradation products of compounds like ascorbic acid, namely acetol/butanedione and hydroxybutadione, respectively. sci-hub.se

The formation of alkylpyrazines is not solely dependent on the Maillard reaction; it is often intertwined with lipid oxidation. researchgate.net Aldehydes, which are secondary products of the oxidation of unsaturated fatty acids, can participate in the Maillard reaction, competing with dicarbonyls derived from sugars. nih.govresearchgate.net This interaction can lead to the formation of pyrazines with various alkyl side chains. nih.gov For instance, in oil-in-water emulsion systems, a greater number of pyrazines are generated because lipid oxidation products are readily incorporated as intermediates into the Maillard reaction. researchgate.netsci-hub.se The interaction between lipid-derived carbonyls and amino acids can generate new Strecker aldehydes and other reactive species that contribute to the diversity of pyrazine compounds formed. researchgate.net Research has shown that highly unsaturated lipids tend to promote the synthesis of pyrazines with longer side chains. mdpi.com

While free amino acids are primary precursors, peptides (short chains of amino acids) also play a significant role in pyrazine formation. sci-hub.se Model systems involving peptides have been shown to generate more types and higher quantities of pyrazines compared to systems with only free amino acids. sci-hub.se The structure of the peptide, particularly the N-terminal amino acid, influences the reaction. sci-hub.se The proposed mechanism involves the reaction of dipeptides with α-dicarbonyl compounds to form a complex α-ketoamide, which then reacts with an α-aminoketone to form pyrazines. researchgate.net A study using lysine-containing dipeptides (Arg-Lys and His-Lys) with glucose demonstrated the formation of numerous pyrazines, including this compound. The total yield of pyrazines was notably higher in the dipeptide models compared to control models with free amino acids. nih.gov

Table 2: Pyrazine Content in Dipeptide-Glucose Model Systems This table shows the content (μg/g) of selected pyrazines formed in model systems containing glucose and either lysine-containing dipeptides (Arg-Lys, His-Lys) or their corresponding free amino acids (Control). Data extracted from a study by Zhang et al. (2021).

| Pyrazine Compound | Arg-Lys Model (μg/g) | Control (Arg + Lys) (μg/g) | His-Lys Model (μg/g) | Control (His + Lys) (μg/g) |

|---|---|---|---|---|

| 2,5(6)-dimethylpyrazine | 5.23 | 0.36 | 4.05 | 1.02 |

| This compound | 1.57 | 1.14 | 0.06 | 0.23 |

| 2-ethyl-5-methylpyrazine | 1.35 | 0.83 | 0.43 | 1.20 |

| 2,3,5-trimethylpyrazine (B81540) | 1.26 | 0.59 | 0.68 | 0.07 |

| Total Pyrazines Detected | 13.12 | 6.41 | 5.54 | 3.95 |

Strecker degradation is a critical component of the Maillard reaction pathway leading to pyrazines. inchem.org It involves the reaction of an α-amino acid with an α-dicarbonyl compound. nih.gov This process results in the oxidative deamination and decarboxylation of the amino acid, producing a "Strecker aldehyde" (which has one less carbon atom than the original amino acid), carbon dioxide, and an α-aminoketone. researchgate.net This α-aminoketone is the essential building block that, through self-condensation, leads to the formation of the pyrazine ring. researchgate.netnih.gov Therefore, the Strecker degradation is the direct source of the α-aminocarbonyl intermediates required for pyrazine synthesis. nih.gov The presence of polyphenols, in their quinone state, can also participate in the Strecker degradation of amino acids, forming new Strecker aldehydes that can further condense to contribute to pyrazine formation. researchgate.net

Microbial and Fermentative Biosynthesis

Beyond thermal reactions, this compound can also be produced through biological pathways involving microorganisms. thegoodscentscompany.com Certain bacteria and fungi, through fermentation, can synthesize a range of flavor compounds, including various alkylpyrazines. thegoodscentscompany.comresearchgate.net

For example, different strains of Bacillus subtilis, a bacterium commonly found in fermented foods like natto, have been shown to produce a variety of alkylpyrazines. researchgate.net The specific pyrazines produced depend on the bacterial strain. researchgate.net

Fermentation processes used in the food industry, such as for coffee and tobacco, are also known to generate pyrazines that contribute to the final flavor profile. In the processing of coffee beans, fermentation can influence the microbial population, which in turn affects the formation of aroma compounds like this compound during the final roasting stage. researchgate.net Similarly, a study on the fermentation of cigar filler leaves using a novel medium produced by the fungus Tremella aurantialba showed a significant increase in several Maillard reaction products, including this compound. nih.govfrontiersin.org In this study, the content of this compound was found to be positively correlated with the sensory quality of the final product. nih.govfrontiersin.org

Production by Bacterial Strains (e.g., Bacillus spp., Lactococcus spp.)

Certain bacterial strains are known to produce a variety of pyrazines, including this compound, during fermentation. For instance, Bacillus subtilis has been identified as a producer of pyrazines, contributing to the characteristic nutty and roasted flavors in fermented foods. nih.govresearchgate.net Studies have shown that different strains of Bacillus subtilis can produce a range of alkylpyrazines, with some strains being more inclined to produce specific types. semanticscholar.orgnih.gov For example, two Bacillus subtilis strains isolated from fermented soybeans were capable of producing 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and tetramethylpyrazine. semanticscholar.orgnih.gov

Similarly, Lactococcus lactis, a bacterium widely used in the dairy industry, can produce 2,5-dimethylpyrazine during fermentation. researchgate.net Research comparing volatile organic compounds in a cheese model system and Lactococcus lactis cultures found that many compounds, including various pyrazines, were produced in both, though often in different concentrations. d-nb.info

Role of Specific Precursors in Microbial Synthesis (e.g., L-Threonine)

The amino acid L-threonine (B559522) is a key precursor in the microbial synthesis of several pyrazines. nih.gov Research has demonstrated that Bacillus subtilis can utilize L-threonine to produce 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine. asm.org The proposed pathway involves the dehydrogenation of L-threonine to L-2-amino-acetoacetate, which is then decarboxylated to form aminoacetone. asm.org This aminoacetone can then condense to form pyrazine rings. asm.org Supplementing fermentation media with high concentrations of L-threonine has been shown to induce the production of pyrazines. semanticscholar.org

L-serine is another amino acid that serves as a precursor for pyrazine formation. nih.govnih.gov Heating L-serine can lead to the formation of pyrazine, methylpyrazine, ethylpyrazine, this compound, and 2,6-diethylpyrazine. nih.gov The thermal degradation of both serine and threonine involves complex reactions, including decarbonylation, dehydration, deamination, and aldol (B89426) condensation to form the necessary α-aminocarbonyl and α-dicarbonyl intermediates for pyrazine synthesis. nih.gov

Reaction Kinetics and Influencing Factors

The rate and distribution of pyrazine formation, including this compound, are significantly influenced by several factors, including temperature, reaction time, pH, and water activity.

Impact of Temperature and Reaction Time on Formation Rate and Distribution

Temperature and reaction time are critical parameters in the Maillard reaction, which is a primary pathway for pyrazine formation. researchgate.net Generally, increasing the reaction temperature and time leads to an increased yield of pyrazines, up to a certain point where degradation may occur. google.com For instance, in a study on mushroom hydrolysate, the concentration of this compound increased dramatically from 0.93 ng/g at 120 °C to 8.31 ng/g at 130 °C. mdpi.com Some pyrazines may only form once a certain temperature threshold is reached, often around 120 °C. mdpi.com

Effect of Temperature on this compound Concentration

| Temperature (°C) | Concentration (ng/g) |

|---|---|

| 120 | 0.93 |

| 130 | 8.31 |

Data from a study on Maillard reaction products derived from mushroom hydrolysate. mdpi.com

Influence of pH on Pyrazine Derivatization

The pH of the reaction medium has a profound effect on the formation and types of pyrazines produced. researchgate.net Generally, alkaline conditions (higher pH) favor the formation of pyrazines. researchgate.netlookchem.com In a study on rice bran protein hydrolysate, the highest concentrations of methylpyrazine, 2-ethyl-3,5-dimethylpyrazine, and this compound were observed at pH 9. nih.gov Increasing the pH can lead to a greater variety and quantity of pyrazines. nih.gov

Conversely, acidic pH tends to favor the formation of other volatile compounds like furans. lookchem.com The interaction of pyrazines with other food components, such as proteins, is also pH-dependent. At lower pH values, protein aggregation can affect the binding and release of flavor compounds like pyrazines. nih.gov

Effect of pH on Pyrazine Formation in Rice Bran Protein Hydrolysate

| Compound | Optimal pH for Highest Concentration |

|---|---|

| Methylpyrazine | 9 |

| 2,5-Dimethylpyrazine | 9-10 |

| 2-Ethyl-5-methylpyrazine | 9-10 |

| 2-Ethyl-3,5-dimethylpyrazine | 9 |

| This compound | 9 |

Data from a study on the Maillard reaction in rice bran protein hydrolysate at varying pH levels. nih.gov

Effect of Water Activity and Humidity in Food Matrices

Water activity (aw) and moisture content are critical factors influencing chemical reactions in food systems, including the formation of pyrazines. The presence of water can affect the rate of the Maillard reaction. In some cases, an increase in water content can lead to a decrease in the formation of key pyrazines. For example, in a study on peanut kernels, an increase in water content from 4.20% to 52.55% resulted in an 8.03-fold decrease in six key aroma-active pyrazines, including this compound. researchgate.net

Roasted peanuts stored at different equilibrium relative humidities showed that sensory attributes related to desirable roasted flavor decreased with increasing water activity and storage time. uga.edu Generally, samples with no added water tend to have higher levels of specific pyrazines. uga.edu The formation of proton-bound pyrazine dimers is also influenced by both moisture and temperature. researchgate.net

Proposed Chemical Reaction Schemes

The formation of this compound involves a series of complex chemical reactions. The following subsections detail the proposed schemes for its synthesis.

Condensation Reactions of Intermediate Species

A crucial step in the formation of this compound is the condensation of α-amino carbonyl intermediates. tandfonline.comjst.go.jp These intermediates are typically formed through the Strecker degradation of amino acids in the presence of dicarbonyl compounds. For example, the condensation of two α-aminocarbonyl compounds can lead to the formation of dihydropyrazines. datapdf.com

One proposed pathway involves the condensation of an α-amino-α-hydroxy acetaldehyde (B116499) with an α-amino ketone. tandfonline.comjst.go.jp The specific nature of the alkyl side chains on the resulting pyrazine is determined by the structure of these initial carbonyl and amino compounds.

Dehydration and Dehydrogenation Steps in Pyrazine Ring Formation

Following the initial condensation, the formation of the stable aromatic pyrazine ring requires dehydration and dehydrogenation steps. It has been proposed that the formation of the pyrazine ring from a dihydropyrazine intermediate occurs through the dehydration of a hydroxy dihydropyrazine rather than the direct dehydrogenation of dihydropyrazine. tandfonline.comjst.go.jp This dehydration step is critical for the formation of the aromatic system.

In some catalytic systems, dehydrogenation is facilitated by metal oxides. For instance, in the synthesis of 2-methylpyrazine, metallic copper and zinc oxide have been shown to act as dehydrogenation and dehydration agents, respectively. ias.ac.in A plausible mechanism involves the dehydrogenation of a β-amino alcohol derivative to an aldehyde intermediate, which then self-couples to form a 2,5-dihydropyrazine derivative after eliminating water molecules. This dihydropyrazine then undergoes rapid dehydrogenation to form the stable aromatic pyrazine. acs.org

Role of Aldol Condensation Products

Aldol condensation plays a significant role in the formation of the precursors necessary for pyrazine synthesis. This reaction involves the combination of two carbonyl compounds to form a β-hydroxyaldehyde or β-hydroxyketone, known as an aldol product. iitk.ac.inwikipedia.org These products can then participate in subsequent reactions leading to pyrazine formation.

High-intensity ultrasound has been shown to promote aldol-type condensation in Maillard reaction model systems, leading to the conversion of pyrazines with shorter side chains to those with longer side chains, such as this compound. researchgate.netresearchgate.net This suggests that aldol condensation can contribute to the elongation of alkyl side chains on the pyrazine ring.

Alkylpyrazine-Formaldehyde Condensation Pathways

Formaldehyde (B43269) can act as a modifying agent in the structure of pyrazines. researchgate.net It can integrate into the side chain of a dihydropyrazine intermediate to form more substituted pyrazines. researchgate.net Research suggests that vinylpyrazines can be formed through the condensation reaction of alkylpyrazines and formaldehyde. researchgate.net The active site for this condensation reaction is typically the methyl group on the alkylpyrazine. researchgate.net

This pathway involves the nucleophilic attack of a dihydropyrazine at the carbonyl center of formaldehyde, followed by the elimination of a water molecule. reading.ac.uk This mechanism provides a route for the addition of single carbon units to the pyrazine structure, further diversifying the range of possible alkylpyrazines formed during thermal processing.

Advanced Analytical Methodologies and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the analysis of 2-Ethyl-6-methylpyrazine, enabling its separation from a mixture of other volatile compounds.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile compounds like this compound. vscht.cznih.govnih.gov In this method, the volatile compounds are first separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. Subsequently, the separated compounds are introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Table 1: GC-MS applications for this compound

| Sample Matrix | Key Findings | References |

|---|---|---|

| Roasted Coffee | Identified as a key volatile compound, with concentrations varying based on roasting conditions. | nih.gov |

| Potato Chips | Unambiguous identification of the isomeric pair this compound and 2-ethyl-5-methylpyrazine (B82492) was challenging with some GC-MS setups. | vscht.cz |

| Roasted Peanuts | Identified as a significant volatile flavor component. | researchgate.net |

| Dry-Rendered Beef Fat | Identified as one of the volatile compounds present. | nih.gov |

While GC-MS can identify and quantify volatile compounds, it does not provide information about their sensory impact. Gas chromatography-olfactometry-mass spectrometry (GC-O-MS) is a specialized technique that combines the separation and identification capabilities of GC-MS with human sensory perception. In GC-O, the effluent from the gas chromatograph is split, with one portion going to the mass spectrometer for identification and the other to an "olfactometry port" where a trained sensory panelist sniffs the eluting compounds and describes their aroma.

Table 2: GC-O-MS findings for this compound

| Sample Matrix | Aroma Descriptor | Significance | References |

|---|---|---|---|

| Roasted Coffee | Roasted hazelnut | Contributes to the characteristic aroma of roasted coffee. | mdpi.com |

| Wuyi Rock Tea | Roasted | Indicator of the roasting process and strengthens roasted attributes. | researchgate.net |

| Freeze-dried Red Jujube | Nut | Identified as a key aroma-active compound. | uliege.be |

Gas chromatography-ion mobility spectrometry (GC-IMS) is a relatively new and rapid analytical technique that is gaining popularity for the analysis of volatile compounds in food. researchgate.net It combines the separation power of gas chromatography with the high sensitivity and speed of ion mobility spectrometry. In IMS, ions are separated based on their size and shape as they drift through a tube under the influence of an electric field.

GC-IMS offers several advantages for the analysis of this compound, including fast analysis times, high sensitivity, and the ability to perform analyses at atmospheric pressure without the need for a high vacuum. researchgate.net This technique has been successfully used to differentiate between different types of tea and to monitor changes in volatile compounds during food processing. mdpi.com For example, a study on four types of tea found that the content of this compound varied significantly among them. mdpi.com In the analysis of stir-fried Giant Granadilla Seed (GGEC), GC-IMS was used to identify 2-ethyl pyrazine (B50134) as a characteristic volatile component. semanticscholar.org

While gas chromatography is the primary method for analyzing volatile pyrazines, high-performance liquid chromatography (HPLC) also plays a crucial role, particularly in the separation of isomers and the assessment of purity. nih.govsielc.com The separation of this compound from its regio-isomer, 2-ethyl-5-methylpyrazine, is a significant analytical challenge.

A study demonstrated the successful separation of these two isomers using a polysaccharide chiral stationary phase (Chiralpak AD-H) column with a mobile phase of cyclohexane (B81311)/isopropanol or hexane (B92381)/isopropanol. nih.govresearchgate.net This method allowed for the complete baseline separation of the two isomers, which is essential for studying the specific biological or sensory activities of each compound individually. nih.gov HPLC is also used for the purity assessment of commercially available this compound standards. lgcstandards.comlgcstandards.comlgcstandards.com For instance, a certificate of analysis for a commercial standard of this compound reported a purity of 99.08% as determined by HPLC. lgcstandards.com

Table 3: HPLC methods for this compound

| Application | Column | Mobile Phase | Key Finding | References |

|---|---|---|---|---|

| Isomer Separation | Chiralpak AD-H | Cyclohexane/isopropanol or Hexane/isopropanol (99:1, v/v) | Complete baseline separation of this compound and 2-ethyl-5-methylpyrazine. | nih.govresearchgate.net |

| Analysis | Newcrom R1 | Acetonitrile, water, and phosphoric acid | A reverse-phase HPLC method for the analysis of this compound. | sielc.com |

Advanced Sample Preparation and Extraction Methods

The accurate analysis of this compound often requires an initial step to extract and concentrate the compound from the sample matrix.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. The volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

HS-SPME has been extensively used in the analysis of this compound in food products like soy sauce, tea, and yeast extract. researchgate.netnih.govnih.gov The optimization of HS-SPME parameters, such as extraction time, temperature, and fiber type, is crucial for achieving high sensitivity and reproducibility. For example, in the analysis of pyrazines in yeast extract, a central composite design was used to optimize the HS-SPME conditions to maximize the peak area of several pyrazines, including 2-ethyl-5-methylpyrazine. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced technique utilized for the selective extraction of volatile compounds like this compound from complex samples, offering advantages such as low operating temperatures and the avoidance of toxic organic solvents. mdpi.comresearchgate.net Carbon dioxide (CO₂) is the most common solvent used in SFE, often in combination with a co-solvent like ethanol (B145695) to modify its polarity. mdpi.comnih.gov

The effectiveness of SFE is highly dependent on parameters such as pressure, temperature, and CO₂ density. For instance, a study on roasted peanuts identified optimal conditions for extracting volatile flavor components, including this compound. acs.org The method involved a 10-minute static equilibration followed by a 10-minute dynamic extraction, which proved to be a rapid and efficient procedure. acs.org This approach allowed for the selective extraction of roasted flavor compounds over nonvolatile lipids. mdpi.comacs.org In the analysis of roasted coffee, SFE has been optimized to design specific profiles of volatile organic compounds (VOCs). oup.com Research comparing SFE with conventional solvent extraction for coffee showed that specific SFE conditions could yield extracts with VOC amounts up to 3.5 times higher than those obtained with dichloromethane (B109758). oup.com The addition of ethanol as a co-solvent can significantly enhance the extraction yield and the concentration of polar compounds. nih.gov

| Matrix | Pressure | Temperature | CO₂ Density / Flow Rate | Co-solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Roasted Peanuts | 96 bar (9.6 MPa) | 50°C | 0.35 g/mL | None | Selective extraction of roasted flavor volatiles with >85% recovery. | mdpi.comacs.org |

| Roasted Coffee (Coffea arabica) | 180 bar | 80°C | Not specified | 5 wt. % ethanol | Produced extracts with VOC amounts 3.5 times higher than dichloromethane extraction. | oup.com |

| Zhenjiang Aromatic Vinegar | 35 MPa | 50°C | 25 L/h | Not specified | Optimal conditions for extracting 44 total aroma compounds. | mdpi.com |

| Spent Coffee Grounds | 30 MPa | 60°C | 10 mL/min | 5% ethanol | Yields comparable to 5-hour conventional methods, with high total polyphenolic content. | nih.gov |

Thermal Desorption (TD) Techniques for Trace Analysis

Thermal Desorption (TD) is a versatile and highly sensitive pre-concentration technique for analyzing volatile and semi-volatile organic compounds (VOCs and SVOCs) from a wide range of samples. lqa.com It is particularly effective for trace-level analysis of aroma compounds like this compound. americanlaboratory.com The method typically involves dynamic headspace (DHS) sampling, where volatiles are extracted from a sample and concentrated onto a sorbent tube. hpst.cznih.gov These trapped analytes are then thermally desorbed and transferred to a gas chromatography-mass spectrometry (GC-MS) system for separation and identification. hpst.cz

| Matrix | Sampling Method | TD System Parameters | GC-MS System | Key Findings | Reference |

|---|---|---|---|---|---|

| Flavored Cookies | Dynamic Headspace (DHS) | Tube Desorption: 300°C for 10 min; Cold Trap: -10°C to 320°C | Agilent 7890 GC with TOF MS | Rapidly profiled volatile compounds, identifying this compound (compound #30). | hpst.cz |

| Potato Chips | Dynamic Headspace (Microchamber) | Tube (Tenax® TA): Desorbed at 280°C for 10 min; Trap: 30°C to 300°C | GC-MS | Allowed detection of trace-level pyrazines, including this compound (T2). | lqa.comamericanlaboratory.com |

| Roasted Coffee | Dynamic Headspace (DHS) | Tube (Tenax TA/Carboxen): Desorbed from 40°C to 260°C at 20°C/s | Agilent 8890 GC with Pegasus BT 4D TOFMS | Monitored the evolution of coffee aroma during roasting, capturing VOCs with high sensitivity. | nih.gov |

Solvent Extraction Methodologies

Traditional solvent extraction remains a fundamental technique for isolating this compound from various samples, although it often requires subsequent concentration steps that can lead to the loss of volatile compounds. google.commdpi.com The choice of solvent is critical and depends on the sample matrix and the target analyte's polarity.

Dichloromethane (DCM) is a commonly used solvent for extracting pyrazines. google.com In one method, DCM was used to extract pyrazines from a reaction mixture, with the resulting solution dried over sodium sulfate (B86663) before GC/MS analysis. google.com However, comparisons in coffee analysis have suggested that water can be a superior extraction solvent to dichloromethane for determining alkylpyrazine concentrations. researchgate.net Conventional methods like steam distillation and organic solvent extraction are also employed, but steam distillation can cause thermal degradation of sensitive compounds, and organic solvent extraction may leave residues that interfere with further use or analysis. google.com

To overcome the volatility issue, specialized sample preparation is sometimes required. For instance, when preparing samples for Nuclear Magnetic Resonance (NMR) analysis, cyclohexane was chosen as the solvent to create a concentrated sample, while hexane was used for bioassay preparations, as condensation of these organic solvents is less likely to cause a complete loss of alkylpyrazines compared to more volatile solvents. mdpi.com

Spectroscopic Characterization for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules like this compound. It is particularly crucial for distinguishing between closely related isomers, such as this compound (2E6MP) and 2-Ethyl-5-methylpyrazine (2E5MP), which may not be easily resolved by mass spectrometry alone. mdpi.comresearchgate.net

Two-dimensional (2D) NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguous peak assignments. mdpi.comresearchgate.net HSQC spectra establish direct one-bond correlations between protons and the carbons they are attached to, while HMBC spectra reveal longer-range (2-3 bond) C-H correlations. mdpi.com These long-range correlations are instrumental in confirming the substitution pattern on the pyrazine ring. mdpi.comresearchgate.net For example, the differential methine C-H correlations observed in the HMBC spectra of the two isomers provide clear evidence for their distinct structures. researchgate.net

| Position | 1H Chemical Shift (δ ppm) | 13C Chemical Shift (δ ppm) | Key HMBC Correlations |

|---|---|---|---|

| C2-Ethyl-CH₂ | 2.81 (q, J=7.6 Hz) | 32.0 | Correlates with C2, C3 |

| C2-Ethyl-CH₃ | 1.30 (t, J=7.6 Hz) | 12.7 | Correlates with C2, C2-Ethyl-CH₂ |

| C3-H | 8.33 (s) | 149.6 | Correlates with C2, C5 |

| C5-H | 8.29 (s) | 149.9 | Correlates with C3, C6 |

| C6-Methyl-CH₃ | 2.56 (s) | 21.5 | Correlates with C5, C6 |

| C2 (Ring Carbon) | - | 160.0 | - |

| C6 (Ring Carbon) | - | 156.9 | - |

Data adapted from detailed 2D-NMR analysis. mdpi.com

Isotope Tracing Techniques for Elucidating Formation Pathways

Isotope tracing is a sophisticated technique used to unravel the complex formation pathways of flavor compounds, including pyrazines, during processes like the Maillard reaction. researchgate.netasm.org By labeling precursor molecules with stable isotopes (e.g., ¹³C, ¹⁵N), researchers can track the incorporation of these isotopes into the final product, thereby identifying the key substrates and intermediates. researchgate.net

For example, studies on related alkylpyrazines have demonstrated the power of this method. In one study, the Maillard reaction of [U-¹³C₆] glucose and glycine (B1666218) was used to determine that alkylpyrazines and formaldehyde (B43269) are precursors for the formation of vinylpyrazines. researchgate.net In another investigation, l-[U-¹³C,¹⁵N]threonine was used as a substrate for Bacillus subtilis, revealing that l-threonine (B559522) is a starting point for the enzymatic synthesis of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540). asm.org This was confirmed through whole-cell catalysis, gene manipulation, and GC-MS analysis of the isotopically labeled products. asm.org

These methodologies, while demonstrated on similar pyrazines, provide the framework for investigating the specific formation pathways of this compound. Such experiments would involve reacting isotopically labeled sugars (like glucose) and amino acids (like alanine (B10760859) or glycine) under controlled heating conditions and analyzing the resulting this compound to map its molecular origins. researchgate.netresearchgate.net

Sensory and Flavor Chemistry of 2 Ethyl 6 Methylpyrazine

Detailed Aroma Profile and Sensory Descriptors

2-Ethyl-6-methylpyrazine is a volatile organic compound recognized for its characteristic aroma, which is primarily described as nutty, roasted, and earthy. chemimpex.com It is a member of the pyrazine (B50134) chemical class, which are six-membered aromatic rings containing two nitrogen atoms. foodb.ca This compound is often associated with the flavors developed during the cooking process, particularly in roasted and baked goods. chemimpex.cominchem.orgresearchgate.net

The sensory descriptors for this compound are quite specific and consistently reported across various studies. It is often described as having a roasted potato or baked potato odor. chemicalbook.com Other common descriptors include nutty, coffee-like, cocoa, and roasted barley. thegoodscentscompany.com These descriptors highlight its importance in creating the desirable "brown" flavor notes that are characteristic of thermally processed foods.

Table 1: Sensory Descriptors of this compound

| Descriptor | Food Association | Reference |

|---|---|---|

| Roasted | General, Coffee, Peanuts, Potatoes | chemimpex.comfoodb.camdpi.comoup.com |

| Nutty | General, Coffee, Peanuts | chemimpex.comthegoodscentscompany.comthegoodscentscompany.com |

| Earthy | General, Coffee | chemimpex.commdpi.com |

| Potato-like | Potatoes, Soy Sauce | foodb.cachemicalbook.comthegoodscentscompany.commdpi.com |

| Coffee-like | Coffee | thegoodscentscompany.com |

| Cocoa-like | Coffee | thegoodscentscompany.com |

| Roasted Barley | Coffee | thegoodscentscompany.com |

Contribution to Overall Food Flavor Complexity

The presence of this compound is crucial for the development of complex and appealing flavors in a variety of food systems. Its formation is often linked to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. inchem.orgresearchgate.net

In roasted and baked goods, this compound is a key contributor to the characteristic "baked" flavor. researchgate.net It is formed during the heating process and imparts desirable roasted and nutty notes. chemimpex.comresearchgate.net For instance, in potato-based products, an increase in pyrazine compounds, including this compound, leads to a higher score for roasted characteristics. researchgate.net Similarly, in French fries, a decrease in this compound can lead to a less desirable, lower roasty flavor. researchgate.net

The compound's role is not limited to savory applications. In the production of fragrant peanut oil, this compound is one of six key aroma-active pyrazines that contribute to the desirable roasted flavor. oup.com Its presence helps to create a more mellow and full-bodied flavor profile.

This compound plays a significant role in defining the flavor profiles of several specific food systems:

Coffee: This compound is a well-established volatile component that contributes to the flavor, aroma, and sensory quality of coffee. chemicalbook.com It is considered a potent key aroma component in espresso coffee, contributing to earthy and musty flavor notes. mdpi.comnih.gov The levels of this compound can vary between different coffee brands, indicating its importance in creating unique flavor profiles. mdpi.comnih.gov

Peanuts: In peanut products, this compound enhances the natural roast and peanut flavor. google.com It is one of the key pyrazines that contribute to the desirable roasted flavor in fragrant peanut oil. oup.com

Quantitative Sensory Evaluation and Aroma Activity Assessment

To scientifically measure the impact of this compound on flavor, researchers employ various quantitative sensory evaluation techniques.

In a study on soy sauce for cold dishes, this compound was identified as a key aroma compound contributing to roasted potato and caramel-like attributes, based on ROAV analysis and other sensory evaluations. mdpi.comnih.govnih.gov Similarly, in shaken black tea, this compound was identified as a key volatile responsible for caramel (B1170704) and roast aromas through ROAV analysis. researchgate.net

The presence and concentration of this compound can be correlated with consumer acceptance and preference for certain food products. In a study of soy sauces, those with higher acceptance among consumers were found to have significant contributions from compounds like this compound to their roasted and caramel-like notes. mdpi.comresearchgate.net

Structure-Odor Relationships within Alkylpyrazines

The aroma and flavor characteristics of alkylpyrazines, including this compound, are intrinsically linked to their molecular structure. mdpi.com Variations in the type, position, and number of alkyl substituents on the pyrazine ring significantly influence their odor detection thresholds and sensory descriptors.

Generally, the complexity of the alkyl substituents impacts the odor profile. For instance, increasing the number of carbon atoms in the alkyl side-chains tends to alter the perceived aroma. The position of these substituents is also crucial. Research has shown that the arrangement of alkyl groups on the pyrazine ring can lead to distinct odor characteristics, ranging from nutty and roasted to green and earthy. mdpi.comnih.gov

Studies focusing on structure-odor relationships have revealed that even subtle changes in the molecular structure can lead to substantial differences in odor perception. For example, the presence of an ethyl group, as seen in this compound, contributes to its characteristic nutty and roasted notes. thegoodscentscompany.comcymitquimica.com The interplay between different alkyl groups on the same pyrazine ring can result in unique and complex flavor profiles.

Table 1: Odor Descriptions of Various Alkylpyrazines

| Compound Name | Odor Description | Odor Detection Threshold (in water) |

|---|---|---|

| 2-Methylpyrazine | Green, nutty, cocoa, musty, potato, fishy-ammoniacal notes | 60,000 ppb |

| 2-Ethylpyrazine | Musty, nutty, buttery, peanut odor; chocolate-peanut taste | 6,000 ppb |

| 2,3-Dimethylpyrazine | Green, nutty, potato, cocoa, coffee, caramel, meaty notes | 2,500 ppb |

| 2,5-Dimethylpyrazine (B89654) | Chocolate, roasted nuts, earthy; chocolate taste | 800 ppb |

| 2,6-Dimethylpyrazine | Chocolate, roasted nuts, fried potato odor | 200 ppb |

| 2-Ethyl-5-methylpyrazine (B82492) | Nutty, roasted, somewhat "grassy" | 100 ppb |

| 2,3,5-Trimethylpyrazine (B81540) | Nutty, baked potato, roasted peanut, cocoa, burnt notes | 400 ppb |

| 2,3,5,6-Tetramethylpyrazine (B1682967) | Weak, nutty, musty, chocolate odor; chocolate taste | 1000 ppb |

| 2-Ethyl-3-methylpyrazine | Potato, burnt nutty, roasted, cereal, earthy | 0.4 ppb (Flavor) |

| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, chocolate, nutty (burnt almond) notes | 1 ppb |

| 2-Ethyl-3,6-dimethylpyrazine | Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut) notes | 0.4 ppb (Flavor) |

| 2-isoButyl-3-methylpyrazine | Powerful herbaceous green-earthy notes | 35 ppb (Flavor) |

| 2-Methoxy-3-methylpyrazine | Odor reminiscent of roasted peanuts, hazelnuts, almond | 3 ppb |

Source: The Good Scents Company, VCF Online thegoodscentscompany.comvcf-online.nlleffingwell.com

Perceptual Interactions and Synergistic Effects in Complex Mixtures

The flavor of a food product is rarely the result of a single compound but rather the complex interplay of numerous volatile and non-volatile components. mdpi.com Alkylpyrazines, including this compound, often exhibit perceptual interactions and synergistic effects when present in these complex mixtures. mdpi.commdpi.com This means that the perceived aroma and flavor can be different from what would be expected based on the individual compounds alone.

Role as an Insect Pheromone Component

This compound is a recognized component of insect pheromones, substances used for chemical communication between members of the same species. Its primary role in this context is as an alarm pheromone, signaling danger and eliciting defensive or aggressive behaviors.

In the red imported fire ant, Solenopsis invicta, this compound is a known component of the alarm pheromone. mdpi.comnih.govresearchgate.netscimatic.orgresearchgate.net While the full alarm signal is a complex blend of compounds, research has specifically identified this compound as a significant contributor to inducing alarm responses in worker ants. mdpi.comnih.govscimatic.orgresearchgate.net When released, typically from the mandibular gland in response to a threat, this pyrazine, along with other structurally related compounds, triggers rapid movement and aggressive behavior in nearby nestmates, facilitating a coordinated colony defense. mdpi.comnih.govresearchgate.netscimatic.orgresearchgate.net Studies have shown that the addition of such alarm pheromones to baits can increase their attractiveness to fire ants. figshare.comnih.gov

The function of this compound as an alarm pheromone has been confirmed through electroantennogram (EAG) and behavioral bioassays. mdpi.comnih.govscimatic.orgresearchgate.net EAG studies, which measure the electrical response of an insect's antenna to volatile compounds, have demonstrated that the antennae of Solenopsis invicta workers exhibit a significant response to this compound. mdpi.comnih.govscimatic.orgresearchgate.net This indicates the presence of specialized olfactory receptors for this compound.

Behavioral bioassays have further substantiated these findings. In one study, purified isomers of this compound and its related compound, 2-ethyl-5-methylpyrazine, were tested on S. invicta workers. Both isomers, as well as their mixture, elicited similar and significant alarm responses, confirming their activity. nih.govscimatic.orgresearchgate.net These bioassays typically involve observing and quantifying behaviors such as increased locomotion, aggression, and attraction to the pheromone source. The results of these assays show a clear correlation with the EAG responses, solidifying the role of this compound in the chemical communication system of these ants. figshare.comnih.gov

**Table 1: Summary of EAG and Behavioral Bioassay Findings for this compound in *Solenopsis invicta***

| Assay Type | Response to this compound | Key Finding | Reference |

|---|---|---|---|

| Electroantennogram (EAG) | Significant electrical response from worker antennae | Confirms olfactory detection of the compound. | mdpi.comnih.govscimatic.orgresearchgate.net |

| Behavioral Bioassay | Elicitation of alarm and aggressive behavior | Demonstrates the functional role as an alarm pheromone. | mdpi.comnih.govscimatic.orgresearchgate.net |

| Isomer Comparison | This compound and 2-ethyl-5-methylpyrazine isomers showed similar activity. | Both isomers are active components of the alarm pheromone. | nih.govscimatic.orgresearchgate.net |

Potential as a Biomarker for Dietary Intake

Beyond its role in insect communication, this compound has been identified as a potential biomarker for the consumption of certain foods. foodb.cahmdb.cahmdb.ca This is because pyrazines are commonly formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. Consequently, this compound is found in a variety of cooked or roasted foods.

The presence of this compound has been detected in foods such as coffee, tea, nuts, and cereals. foodb.cahmdb.ca When these foods are consumed, this compound can be absorbed into the bloodstream and subsequently excreted in urine. nih.gov Therefore, detecting and quantifying this compound in biological samples like urine could serve as an objective indicator of recent dietary intake of these specific food items. foodb.cahmdb.cahmdb.cafoodmetabolome.org

Table 2: Foods Containing this compound

| Food Category | Specific Examples | Reference |

|---|---|---|

| Beverages | Coffee, Black Tea, Green Tea, Herbal Tea | hmdb.ca |

| Nuts | Various roasted nuts | foodb.ca |

| Cereals | Cereal and cereal products | foodb.ca |

Stability and Biotransformation in General Biological Systems

The stability and metabolic fate of this compound in biological systems have been the subject of scientific inquiry. nih.gov Understanding how this compound is processed in the body is crucial for evaluating its potential biological effects and its utility as a biomarker.

Studies on the biotransformation of pyrazines have shown that they undergo metabolism in the liver. nih.gov For instance, research on the related compound 2,3,5-trimethylpyrazine in human urine after coffee consumption revealed that pyrazines are metabolized into more polar derivatives, such as carboxylic acid forms, to facilitate excretion. nih.gov It is expected that this compound would follow similar metabolic pathways, likely involving oxidation of the ethyl and methyl side chains. This transformation into more water-soluble compounds is a common detoxification process in mammals, ensuring that the substance does not accumulate in the body. The rate and products of this biotransformation are key factors in determining the time window in which this compound can be effectively used as a dietary biomarker. nih.gov

Concluding Remarks

Natural Occurrence in Biota

In Plant Species

This compound has been identified as a natural volatile constituent in several plant species. Its presence contributes to the complex aroma profiles of these plants, which are often utilized for beverages and flavorants.

Research has confirmed the presence of this compound in various types of tea derived from the Camellia sinensis plant, including green, black, and roasted stem teas. researchgate.netjst.go.jpmdpi.com In a comparative study of four tea types, this compound was detected in green, yellow, white, and black teas, with its concentration being relatively high in white tea, which undergoes the longest withering time. nih.gov Another study focusing on roasted green tea (Hojicha) found that the concentration of this compound, along with other pyrazines, increased as roasting temperatures rose from 160 °C to 200 °C. mdpi.com

The compound is also found in Mentha arvensis, commonly known as corn mint or field mint. nih.gov Furthermore, it has been identified as a volatile constituent of Perique tobacco (Nicotiana tabacum), where it contributes to the roasted, nutty, and cocoa-like notes characteristic of this uniquely fermented tobacco product. leffingwell.comgoogle.com Analysis of smoke from combusted tobacco treated to enhance organoleptic properties showed increased levels of this compound compared to untreated tobacco. google.com

Table 1: Natural Occurrence of this compound in Plant Species

| Plant Species | Common Name | Finding |

|---|---|---|

| Camellia sinensis | Tea Plant | Detected in green, yellow, white, black, and roasted stem teas. jst.go.jpmdpi.comnih.gov Its concentration is influenced by processing methods like withering and roasting. mdpi.comnih.gov |

| Mentha arvensis | Corn Mint | Identified as a naturally occurring volatile compound. nih.gov |

| Nicotiana tabacum | Tobacco | Found in Perique tobacco and in the smoke of treated tobacco, contributing to nutty, roasted notes. leffingwell.comgoogle.comgoogle.com |

As Insect Chemical Signals

Pyrazines are a class of compounds known to be involved in insect chemical communication, often acting as trail or alarm pheromones. mdpi.com While many pyrazine (B50134) analogues have been identified as significant in insect behavior, the specific role of this compound is less documented but has been noted. For instance, a study on roasted larvae of Tenebrio molitor (mealworm) and Zophobas morio identified this compound as one of the compounds responsible for the roasted aroma. mdpi.comresearchgate.net In another study, this compound, as part of a mixture, was tested for its electroantennogram (EAG) and behavioral responses in red imported fire ants (Solenopsis invicta), where it elicited alarm responses similar to other active pyrazine isomers. mdpi.comnih.gov

Presence in Thermally Processed Food Systems

The formation of this compound is most prominently associated with the Maillard reaction and Strecker degradation, chemical processes that occur when amino acids and reducing sugars are subjected to heat. This makes it a ubiquitous component in many cooked, roasted, and fermented foods.

Roasted Products

The characteristic nutty and roasted flavor of this pyrazine makes it a key aroma compound in a variety of roasted foods.

Coffee: Numerous studies have identified this compound as a key volatile in roasted coffee beans, contributing to its desirable hazelnut-like aroma. mdpi.comoup.com Its concentration varies depending on the coffee species (Arabica vs. robusta), roasting time, and temperature. nih.govjapsonline.com For example, one analysis found that its relative peak area in certain coffee beans roasted at 210°C was highest after 12 minutes of roasting compared to 11, 13, or 14 minutes. japsonline.com Another study reported that among twelve alkylpyrazines, this compound was the fifth most abundant in commercially available ground coffee. acs.org

Peanuts: This compound is a well-known flavor component of roasted peanuts. foodb.ca

Cereals: It has been found in roasted barley. foodb.ca

Baked Goods: this compound is found in the crust of wheat bread, where its concentration is significantly higher than in the crumb due to the higher temperatures reached on the surface during baking. cerealsgrains.org It is also utilized as a flavoring agent to impart roasted notes to baked goods. chemimpex.comthegoodscentscompany.com

Table 2: Occurrence of this compound in Roasted Products

| Product | Matrix | Finding |

|---|---|---|

| Coffee | Roasted Beans | A key volatile compound contributing a roasted, hazelnut aroma; concentration is dependent on bean type and roasting conditions. mdpi.comnih.govacs.org |

| Peanuts | Roasted Kernels | A known contributor to roasted peanut flavor. foodb.ca |

| Cereals | Roasted Barley | Identified as a volatile component. foodb.ca |

| Baked Goods | Bread Crust | Found in higher concentrations in the crust than the crumb; contributes a baked, roasted flavor. cerealsgrains.org |

Fermented Products

Fermentation processes can also lead to the formation of this compound, contributing to the complex flavor profiles of these foods.

Soy Sauce: This compound has been detected in fermented soy sauce, where it contributes to the desired roasted aroma. frontiersin.orgsci-hub.seresearchgate.net One study identified its concentration at 31.9 µg/L in the samples analyzed. frontiersin.org

Wine: While specific quantitative data is limited in the searched literature, pyrazines are generally recognized as contributors to the flavor profiles of wine. thegoodscentscompany.com

Table 3: Occurrence of this compound in Fermented Products

| Product | Finding |

|---|---|

| Soy Sauce | Detected in fermented soy sauce, contributing to the roasted aroma profile. A concentration of 31.9 µg/L has been reported. frontiersin.orgsci-hub.seresearchgate.net |

| Wine | Generally recognized as a flavor component in wine. thegoodscentscompany.com |

Other Culinary Matrices

The compound's formation during heating makes it present in a wide range of other cooked food items.

Maple Syrup: Research has shown that this compound is one of several pyrazines formed during the thermal processing of maple sap into syrup; it is not present in the original sap. mcgill.caacs.org Its formation, along with other pyrazines, begins after a certain period of boiling and is influenced by heating time and pH changes. acs.orgacs.orgbreedonsmaplesyrup.com

Fried Eggs: A 2023 study on the flavoromics of cooked eggs identified several pyrazines, though not specifically this compound, as key contributors to the baked and burnt sugar flavor of fried eggs, demonstrating that pyrazines are an important class of compounds formed during the high-temperature frying of eggs. mdpi.com

Potato Chips: The compound has been identified in the volatile profile of potato chips, where it is noted for imparting a potato and roasted flavor. google.com

Table 4: Occurrence of this compound in Other Culinary Matrices

| Matrix | Finding |

|---|---|

| Maple Syrup | Formed during the boiling of sap to produce syrup; absent in the raw sap. mcgill.caacs.orgnih.gov |

| Potato Chips | Identified as a volatile component contributing a potato and roasted flavor. google.com |

| Fried Chicken | Detected in air-fried chicken breast. nih.gov |

Advanced Research Topics and Future Directions

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction

The formation of 2-Ethyl-6-methylpyrazine, primarily through the Maillard reaction, involves a complex network of chemical transformations. Computational chemistry and molecular modeling have emerged as powerful tools for dissecting these intricate reaction pathways at a molecular level. frontiersin.org Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the thermodynamics and kinetics of proposed reaction steps, providing insights that are often difficult to obtain through experimental methods alone. dergipark.org.trresearchgate.net

These computational approaches allow researchers to:

Predict Reaction Intermediates: Model the formation and stability of short-lived intermediates, such as dihydropyrazines, which are crucial in the pathway to alkylpyrazines.

Elucidate Reaction Barriers: Calculate the activation energies for different potential pathways, helping to determine the most likely mechanisms under various conditions.

Understand Precursor Influence: Simulate how different precursors, like amino acids and reducing sugars, influence the final distribution of pyrazine (B50134) products.

A computational study on pyrazine formation in a dihydroxyacetone and glycine (B1666218) Maillard reaction model successfully elucidated key mechanistic details, demonstrating the utility of these theoretical approaches. dntb.gov.ua Future research in this area will likely focus on developing more sophisticated models that can accurately predict the formation of specific alkylpyrazines like this compound in complex food matrices, considering the influence of the surrounding environment (e.g., water activity, pH).

Biotechnological Approaches for Controlled Biosynthesis and Production

As consumer demand for natural ingredients grows, biotechnological production of flavor compounds offers a sustainable and environmentally friendly alternative to chemical synthesis. semanticscholar.orgnih.gov Microorganisms are capable of producing a wide array of alkylpyrazines, and research is actively exploring ways to harness and optimize these biological factories for controlled biosynthesis. semanticscholar.org

Several bacterial species have been identified as producers of pyrazines. Strains of Bacillus subtilis, isolated from fermented soybeans (natto), have demonstrated the ability to produce a range of alkylpyrazines. nih.gov The biosynthesis in Bacillus has been shown to utilize precursors like L-threonine (B559522) to produce compounds such as 2,5-dimethylpyrazine (B89654). asm.orgasm.orgnih.gov

Metabolic engineering is a key strategy for enhancing the production of specific pyrazines. For instance, Corynebacterium glutamicum, an industrial workhorse for amino acid production, has been successfully engineered to produce high titers of 2,3,5,6-tetramethylpyrazine (B1682967) by overexpressing specific enzymes in the biosynthesis pathway. nih.govresearchgate.netresearchgate.net This approach involves identifying the relevant enzymatic steps and genetic manipulation to channel metabolic flux towards the desired product.

Table 1: Examples of Microorganisms in Pyrazine Biosynthesis

| Microorganism | Precursors | Key Pyrazine Products | Reference |

|---|---|---|---|

| Bacillus subtilis | L-threonine, D-glucose | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540) | asm.orgasm.org |

| Corynebacterium glutamicum (engineered) | Glucose, Urea | 2,3,5,6-tetramethylpyrazine | nih.gov |

Future work in this domain will focus on identifying the specific enzymatic pathways for this compound and applying advanced metabolic engineering and synthetic biology tools to develop high-yield, cost-effective microbial fermentation processes.

Integrated Omics Approaches in Understanding Flavor Formation

Understanding how flavor compounds like this compound are formed within the complex matrix of food requires a holistic analytical approach. Integrated "omics" technologies, such as flavoromics and lipidomics, provide a comprehensive view of the chemical changes occurring during food processing.

Lipidomics , the large-scale study of lipids, is crucial because lipid oxidation products can directly participate in the Maillard reaction, influencing the formation of pyrazines. dntb.gov.uaresearchgate.netnih.gov For example, research on roasted chicken flavor revealed that lipids, particularly unsaturated fatty acids, act as important precursor substances, generating aldehydes and other reactive carbonyls that contribute to the aroma system. mdpi.com

By integrating data from flavoromics, lipidomics, and other omics fields (e.g., proteomics, metabolomics), researchers can build a more complete picture of the precursor pathways and reaction networks leading to the formation of this compound. This knowledge is vital for controlling and optimizing flavor development in food products.

Elucidation of Complex Reaction Networks in Diverse Food Processing Conditions

The formation of this compound is highly dependent on the specific conditions of food processing. The Maillard reaction, the primary route to its synthesis, is not a single pathway but a complex web of reactions influenced by numerous factors. frontiersin.orgperfumerflavorist.comkoreascience.krnih.gov

Key parameters that dictate the reaction network include:

Precursor Composition: The type of amino acids and reducing sugars available significantly alters the profile of pyrazines formed. perfumerflavorist.com Studies have shown that peptides, in addition to free amino acids, can be important precursors, often yielding higher amounts of certain pyrazines. nih.govnih.gov

Temperature and Time: Higher temperatures and longer heating times generally increase the rate of the Maillard reaction and the formation of pyrazines, though the specific profile of compounds can change. news-medical.net

Water Activity (aʷ): Water is both a product and a reactant in different stages of the Maillard reaction, meaning that water activity plays a critical role in modulating reaction rates.

Kinetic models are being developed to better understand and predict how these variables interact to influence the formation of specific alkylpyrazines. datapdf.comacs.orgacs.orgacs.org By elucidating these complex reaction networks, food scientists can manipulate processing conditions to precisely control the formation of desired flavor compounds like this compound.

Applications in Novel Flavor Systems Design and Ingredient Development

With its characteristic roasted potato and nutty flavor profile, this compound is a valuable tool for flavor chemists in designing novel flavor systems and developing new ingredients. thegoodscentscompany.combiosynth.com It is widely used in the food industry to impart or enhance savory, roasted, and baked notes in a variety of products. adv-bio.compipzine-chem.com

Table 2: Flavor Profile and Applications of this compound

| Attribute | Description |

|---|---|

| Odor | Potato, nutty, roasted |

| Flavor | Nutty |

| Applications | Enhancing savory flavors in sauces, snacks, and ready meals; adding roasted notes to coffee, cocoa, and baked goods; replacing flavor lost during processing. semanticscholar.orgadv-bio.comorchid-chem.com |

The application of this compound extends to:

Flavor Enhancement: It can be used to boost the savory and roasted character of heat-treated foods, where natural flavor may be diminished during processing. adv-bio.com

Flavor Creation: As a component in complex flavor formulations, it helps build authentic taste profiles for products like meat analogs, savory snacks, and coffee-flavored beverages.

Ingredient Development: It is a key component of reaction flavors (process flavors), which are created by heating precursors like amino acids and sugars to mimic the flavors of cooked foods.

The growing demand for natural and authentic flavors will continue to drive research into the innovative applications of this compound and other alkylpyrazines, solidifying their importance in the flavor industry. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and analytical methods for characterizing 2-Ethyl-6-methylpyrazine?

- Chemical identifiers : Molecular formula C₇H₁₀N₂ , molecular weight 122.17 g/mol , CAS Registry Number 13925-03-6 , and IUPAC name This compound .

- Analytical methods : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For purity assessment, GC with flame ionization detection (FID) and high-performance liquid chromatography (HPLC) are recommended. Evidence from natural product analysis shows that GC×GC-TOFMS enhances resolution in complex matrices .

Q. How is this compound extracted and quantified in food matrices?

- Extraction : Headspace solid-phase microextraction (HS-SPME) is widely used due to its sensitivity for volatile compounds. Optimal conditions include an extraction temperature of 80°C and time of 40 minutes for roasted peanuts .

- Quantification : GC-MS with internal standards (e.g., deuterated analogs) improves accuracy. For example, this compound was quantified in soy sauce aroma-type Baijiu using odor activity values (OAVs) to assess its sensory contribution .

Q. What role does this compound play in food flavor profiles?

- It contributes nutty, roasted, and earthy/musty aromas in foods like coffee, peanuts, and Chinese liquors. In roasted Arabica coffee, it enhances sensory complexity alongside 2,3-diethylpyrazine and linalool . Synergistic interactions with aldehydes (e.g., benzaldehyde) further amplify flavor depth in scallion oils .

Advanced Research Questions

Q. What challenges arise in synthesizing and purifying this compound?

- Synthetic routes : Condensation reactions (e.g., between aldehydes and amines) under reflux conditions are common. However, isomer separation (e.g., 3,5- vs. 3,6-substituted pyrazines) remains challenging. Silica gel chromatography with preheated eluents (e.g., cyclohexane/ethyl acetate at 60°C ) improves resolution .

- Optimization : Reaction parameters like temperature, solvent polarity, and base selection significantly influence yield. For instance, phenylglyoxal and amino acid amide condensations require precise stoichiometry to minimize by-products .

Q. How can this compound be quantified in multicomponent mixtures with overlapping chromatographic peaks?

- Advanced chromatography : Comprehensive two-dimensional gas chromatography (GC×GC-TOFMS) resolves co-eluting compounds by leveraging differences in volatility and polarity. This method identified this compound in coffee alongside 2,3-diethylpyrazine and linalool with high precision .

- Multivariate analysis : Partial least squares regression (PLS-R) correlates pyrazine concentrations with sensory descriptors, enabling targeted quantification in complex systems like soy sauce aroma-type Baijiu .

Q. What are the thermal degradation pathways of this compound?

- Pyrolysis studies on N-acetylglucosamine at 200°C revealed this compound as a secondary degradation product. Major pathways involve Maillard reaction intermediates, such as acetamido-furans, which rearrange under heat to form alkylpyrazines . Stability tests in acidic/basic conditions are recommended to assess degradation kinetics.

Q. How do interactions with other volatiles affect the sensory perception of this compound?

- Synergistic effects : In scallion oil, this compound interacts with propionaldehyde and guaiacol to enhance roasted and floral notes. Relative odor activity value (ROAV) analysis prioritizes compounds with ROAV ≥ 1 as key contributors .

- Masking effects : In coffee brews, the absence of methanethiol and guaiacol amplifies the perceived intensity of pyrazines, underscoring the need for matrix-specific sensory evaluations .

Q. What are the current gaps in toxicity and ecological data for this compound?

- Data limitations : Acute and chronic toxicity, bioaccumulation potential, and soil mobility remain uncharacterized. Safety assessments rely on handling protocols for "R&D use only" due to insufficient toxicological profiles .

- Research recommendations : In vitro cytotoxicity assays (e.g., using human cell lines) and environmental fate studies (e.g., OECD 301 biodegradation tests) are critical to address these gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。